REACTION_CXSMILES
|
[CH3:1][C:2]([O:4][F:5])=[O:3].FC(C[C@H]([C@@H]([C@@H](CO)O)O)O)=O.[O:18]([F:20])[F:19].[CH2:21]([O:23][C:24](=[O:56])[C@H:25]([CH2:29][C:30]1[C:35]([Sn](C)(C)C)=[CH:34][C:33]([O:40][C:41]([O:43][C:44]([CH3:47])([CH3:46])[CH3:45])=[O:42])=[C:32]([O:48][C:49]([O:51][C:52]([CH3:55])([CH3:54])[CH3:53])=[O:50])[CH:31]=1)[NH:26][CH:27]=[O:28])[CH3:22]>C(Cl)(Cl)(Cl)F.C(Cl)Cl>[CH2:21]([O:23][C:24](=[O:56])[C@H:25]([CH2:29][C:30]1[C:35]([F:5])=[CH:34][C:33]([O:40][C:41]([O:43][C:44]([CH3:47])([CH3:46])[CH3:45])=[O:42])=[C:32]([O:48][C:49]([O:51][C:52]([CH3:55])([CH3:54])[CH3:53])=[O:50])[CH:31]=1)[NH:26][CH:27]=[O:28])[CH3:22].[CH3:1][C:2]([O:4][F:5])=[O:3].[O:18]([F:20])[F:19]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
200 μmol
|
Type
|
reactant
|
Smiles
|
CC(=O)OF
|
Name
|
F2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
fluoro-2-deoxy-D-glucose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(=O)C[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
glycals
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
F2
|
Quantity
|
200 μmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 μmol
|
Type
|
reactant
|
Smiles
|
O(F)F
|
Name
|
|
Quantity
|
0.123 g
|
Type
|
reactant
|
Smiles
|
C(C)OC([C@@H](NC=O)CC1=CC(=C(C=C1[Sn](C)(C)C)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(F)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(1984) The synthesis of 2- 18F
|
Type
|
WASH
|
Details
|
the organic phase was washed with 1M Na2S2O5 (2×20 mL), water (2×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvents
|
Type
|
CUSTOM
|
Details
|
gave a yellow syrup which
|
Type
|
CUSTOM
|
Details
|
was chromatographed (silica gel, diethyl ether)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC([C@@H](NC=O)CC1=CC(=C(C=C1F)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)OF
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
O(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([O:4][F:5])=[O:3].FC(C[C@H]([C@@H]([C@@H](CO)O)O)O)=O.[O:18]([F:20])[F:19].[CH2:21]([O:23][C:24](=[O:56])[C@H:25]([CH2:29][C:30]1[C:35]([Sn](C)(C)C)=[CH:34][C:33]([O:40][C:41]([O:43][C:44]([CH3:47])([CH3:46])[CH3:45])=[O:42])=[C:32]([O:48][C:49]([O:51][C:52]([CH3:55])([CH3:54])[CH3:53])=[O:50])[CH:31]=1)[NH:26][CH:27]=[O:28])[CH3:22]>C(Cl)(Cl)(Cl)F.C(Cl)Cl>[CH2:21]([O:23][C:24](=[O:56])[C@H:25]([CH2:29][C:30]1[C:35]([F:5])=[CH:34][C:33]([O:40][C:41]([O:43][C:44]([CH3:47])([CH3:46])[CH3:45])=[O:42])=[C:32]([O:48][C:49]([O:51][C:52]([CH3:55])([CH3:54])[CH3:53])=[O:50])[CH:31]=1)[NH:26][CH:27]=[O:28])[CH3:22].[CH3:1][C:2]([O:4][F:5])=[O:3].[O:18]([F:20])[F:19]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
200 μmol
|
Type
|
reactant
|
Smiles
|
CC(=O)OF
|
Name
|
F2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
fluoro-2-deoxy-D-glucose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(=O)C[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
glycals
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
F2
|
Quantity
|
200 μmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 μmol
|
Type
|
reactant
|
Smiles
|
O(F)F
|
Name
|
|
Quantity
|
0.123 g
|
Type
|
reactant
|
Smiles
|
C(C)OC([C@@H](NC=O)CC1=CC(=C(C=C1[Sn](C)(C)C)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(F)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(1984) The synthesis of 2- 18F
|
Type
|
WASH
|
Details
|
the organic phase was washed with 1M Na2S2O5 (2×20 mL), water (2×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvents
|
Type
|
CUSTOM
|
Details
|
gave a yellow syrup which
|
Type
|
CUSTOM
|
Details
|
was chromatographed (silica gel, diethyl ether)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC([C@@H](NC=O)CC1=CC(=C(C=C1F)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)OF
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
O(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |